4-Morpholinopentanoic acid
Overview
Description
4-Morpholinopentanoic acid is a cyclic amino acid derivative of glutamic acid. It has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. The compound is commonly used as a building block in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinopentanoic acid typically involves the reaction of morpholine with a suitable precursor, such as a halogenated pentanoic acid derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, organic solvents (e.g., dichloromethane)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-Morpholinopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-Morpholinopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
4-Morpholinopentanoic acid can be compared with other similar compounds, such as:
- 4-Morpholinobutyric acid
- 4-Morpholinohexanoic acid
- 4-Morpholinopropanoic acid
Uniqueness: this compound is unique due to its specific structure, which allows for versatile chemical reactivity and biological activity. Its morpholine ring and pentanoic acid backbone provide a distinct combination of properties that make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-morpholin-4-ylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2-3-9(11)12)10-4-6-13-7-5-10/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNOSNAAPQDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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